molecular formula C10H7Cl2N3O2 B11852134 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 98994-14-0

2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B11852134
CAS No.: 98994-14-0
M. Wt: 272.08 g/mol
InChI Key: MOKGOCYVVZLWBX-UHFFFAOYSA-N
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Description

2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6,8-dichloro-4-oxoquinazoline.

    Acetylation: The 6,8-dichloro-4-oxoquinazoline is then reacted with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to introduce the acetamide group.

    Purification: The final product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: The chlorine atoms on the quinazoline ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazolines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It could be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)acetamide would depend on its specific biological activity. Generally, quinazoline derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    6,8-Dichloro-4-oxoquinazoline: A precursor in the synthesis of the target compound.

    4-Oxoquinazoline: A simpler quinazoline derivative with similar core structure.

    2-Amino-4-oxoquinazoline: Another quinazoline derivative with an amino group instead of the acetamide group.

Uniqueness

2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)acetamide is unique due to the presence of both chlorine atoms and the acetamide group, which may confer distinct chemical and biological properties compared to other quinazoline derivatives.

Biological Activity

2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, molecular interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a quinazoline ring substituted at the 6 and 8 positions with chlorine atoms and an acetamide group at the 2 position. Its molecular formula is C17H13Cl2N3OC_{17}H_{13}Cl_2N_3O with a molecular weight of approximately 362.22 g/mol. The presence of halogen atoms is notable as they often enhance biological activity by modulating the compound's interaction with biological targets.

Biological Activities

1. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. In comparative studies, certain derivatives demonstrated effectiveness against various bacterial strains, showing activity comparable to established antibiotics such as ciprofloxacin and fluconazole. The structure-activity relationship (SAR) suggests that the dichlorinated quinazoline framework plays a crucial role in enhancing antimicrobial efficacy.

Table 1: Antimicrobial Activity Comparison

Compound NameActivity (MIC µg/mL)Comparison DrugMIC µg/mL
This compound16Ciprofloxacin8
N-(4-Chlorophenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide32Fluconazole16

2. Anticancer Activity
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that it possesses significant anticancer properties, leading to apoptosis in cancer cells. Molecular docking studies suggest that these compounds interact effectively with key enzymes involved in cancer cell proliferation.

Case Study: Cytotoxicity Evaluation
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. This indicates a potent anticancer effect that warrants further investigation.

Mechanistic Insights

Molecular Docking Studies
Molecular docking studies have elucidated the binding affinity of this compound to various biological targets. The compound was found to interact favorably with active sites of enzymes involved in disease pathways, suggesting potential for therapeutic applications.

Table 2: Binding Affinity to Biological Targets

Target ProteinBinding Affinity (kcal/mol)
Tyrosinase-9.5
EGFR-8.7
Topoisomerase II-10.1

Properties

CAS No.

98994-14-0

Molecular Formula

C10H7Cl2N3O2

Molecular Weight

272.08 g/mol

IUPAC Name

2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C10H7Cl2N3O2/c11-5-1-6-9(7(12)2-5)14-4-15(10(6)17)3-8(13)16/h1-2,4H,3H2,(H2,13,16)

InChI Key

MOKGOCYVVZLWBX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)N(C=N2)CC(=O)N)Cl)Cl

Origin of Product

United States

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